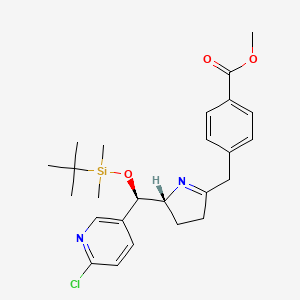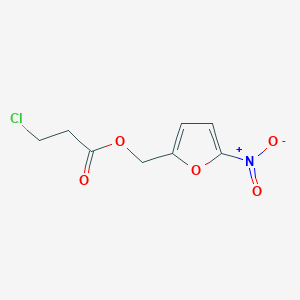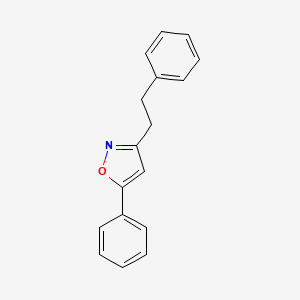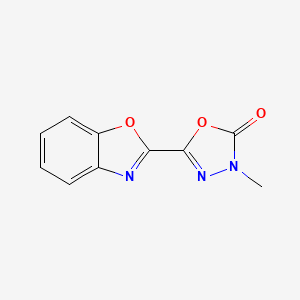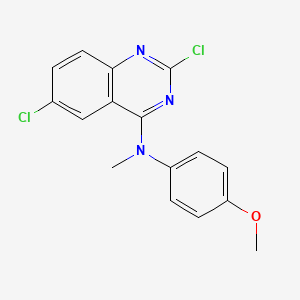
4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group attached to the nitrogen atom of the quinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroquinazoline and 4-methoxyaniline.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where 4-methoxyaniline reacts with 2,6-dichloroquinazoline in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the final product in a pure form.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm its identity and purity.
化学反応の分析
Types of Reactions
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a potential candidate for the development of anticancer agents.
類似化合物との比較
Similar Compounds
2,6-Dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)pyrimidinamine: Contains a pyrimidine ring instead of a quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the quinazoline ring, which imparts specific biological activity and makes it a valuable scaffold for drug development. Its ability to inhibit protein kinases distinguishes it from other similar compounds and highlights its potential in medicinal chemistry.
特性
CAS番号 |
827030-89-7 |
|---|---|
分子式 |
C16H13Cl2N3O |
分子量 |
334.2 g/mol |
IUPAC名 |
2,6-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-9-10(17)3-8-14(13)19-16(18)20-15/h3-9H,1-2H3 |
InChIキー |
CIINIBVJXMGLHX-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)
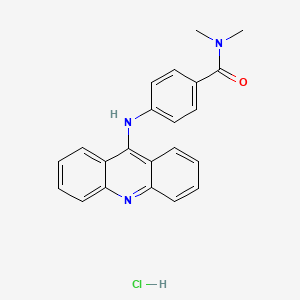
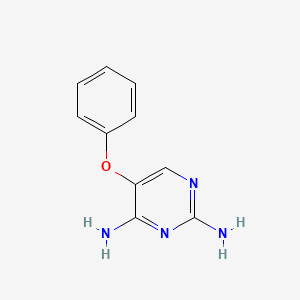
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)

